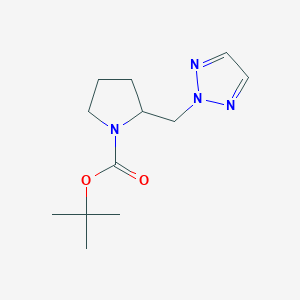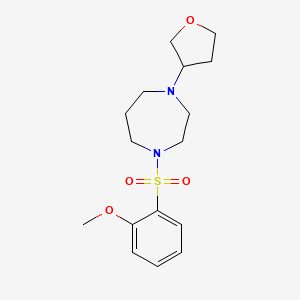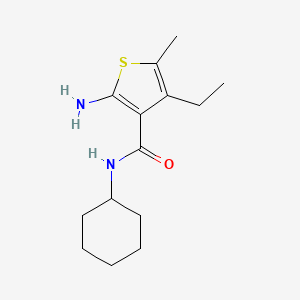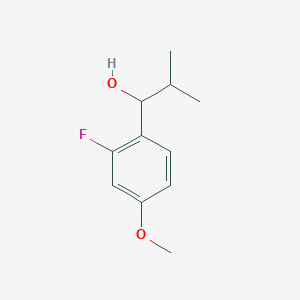
tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions.
-
Step 1: Synthesis of the azide precursor.
- Reactants: Sodium azide and an appropriate alkyl halide.
- Conditions: Typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
-
Step 2: Synthesis of the alkyne precursor.
- Reactants: An alkyne and a suitable protecting group.
- Conditions: The reaction is usually performed in the presence of a base such as potassium carbonate in an organic solvent.
-
Step 3: CuAAC reaction.
- Reactants: Azide precursor, alkyne precursor, and a copper(I) catalyst.
- Conditions: The reaction is carried out in a mixture of water and an organic solvent such as tert-butanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Acts as a ligand in the study of protein-ligand interactions.
- Used in the development of bioorthogonal chemistry techniques.
Medicine:
- Investigated for its potential as a therapeutic agent in the treatment of various diseases.
- Used as a scaffold in drug discovery for the development of new pharmaceuticals.
Industry:
- Applied in the synthesis of polymers and other advanced materials.
- Used in the development of new catalysts for chemical reactions.
作用机制
The mechanism of action of tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects.
Molecular Targets and Pathways:
Proteins: The compound can bind to enzyme active sites, inhibiting or activating their function.
Nucleic Acids: It can intercalate into DNA or RNA, affecting their structure and function.
Cellular Pathways: The compound can influence signaling pathways by modulating the activity of key proteins involved in these pathways.
相似化合物的比较
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different regioselectivity and reactivity.
Benzotriazole: A triazole derivative with an additional benzene ring, used in corrosion inhibitors and antifreeze agents.
Uniqueness:
- The presence of the tert-butyl group and the pyrrolidine ring in tert-butyl 2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other triazole derivatives.
- Its ability to form stable complexes with metal ions and its bioorthogonal reactivity make it a valuable tool in chemical biology and medicinal chemistry.
属性
IUPAC Name |
tert-butyl 2-(triazol-2-ylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-4-5-10(15)9-16-13-6-7-14-16/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCQLHVCPOQHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)
![2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2699667.png)
![N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2699668.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)
![5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2699672.png)

![2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2699675.png)

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)
![(Z)-N-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}hydroxylamine](/img/structure/B2699682.png)

![7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2699686.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2699688.png)
